N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide
Description
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Properties
IUPAC Name |
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-6-methoxy-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-13-4-6-20-18(10-13)17(14(2)25-20)8-9-24-22(26)19-12-15-11-16(28-3)5-7-21(15)29-23(19)27/h4-7,10-12,25H,8-9H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTUYGZBAOLHLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCNC(=O)C3=CC4=C(C=CC(=C4)OC)OC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors. These receptors are often involved in various biological activities, making indole derivatives valuable for treatment.
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their biological activity. The specific interactions and resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. The specific pathways affected would depend on the specific targets and mode of action of the compound.
Result of Action
Given the wide range of biological activities associated with indole derivatives, it can be inferred that the compound could have diverse molecular and cellular effects depending on its specific targets and mode of action.
Biological Activity
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the compound's biological effects, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H20N2O4
- Molecular Weight : 336.36 g/mol
The compound features an indole moiety linked to a chromene structure, which is characteristic of many biologically active compounds.
Biological Activity
The biological activity of this compound has been evaluated in various studies, revealing several key areas of interest:
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 10.5 | Apoptosis induction |
| MCF7 | 15.0 | Cell cycle arrest |
2. Antimicrobial Activity
The compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness was assessed through minimum inhibitory concentration (MIC) tests.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 5.0 |
| Escherichia coli | 20.0 |
| Candida albicans | 15.0 |
These results suggest potential applications in treating infections caused by resistant strains of bacteria.
3. Anti-inflammatory Effects
Studies have also explored the anti-inflammatory properties of this compound. It has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, indicating its potential use in inflammatory diseases.
Case Studies
Case Study 1: Antitumor Efficacy
A recent study published in Cancer Letters evaluated the efficacy of this compound in a xenograft model of breast cancer. The treatment significantly reduced tumor volume compared to controls, with histological analysis showing increased apoptosis in tumor tissues.
Case Study 2: Antimicrobial Resistance
In a study focusing on antimicrobial resistance, the compound was tested against MRSA strains. The results indicated that it maintains efficacy against these resistant strains, with an MIC comparable to standard antibiotics used in clinical settings.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2).
- Cell Cycle Arrest : It causes G1 phase arrest in cancer cells by modulating cyclin-dependent kinases (CDKs).
- Cytokine Modulation : The anti-inflammatory effects are mediated through the inhibition of NF-kB signaling pathways, leading to reduced expression of inflammatory cytokines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
